molecular formula C19H18FNO3 B7638061 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one

4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one

Cat. No. B7638061
M. Wt: 327.3 g/mol
InChI Key: HZBCQGTUZVIDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one, also known as FMe-Met, is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one involves the modulation of various signaling pathways in cells. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one activates the p53 pathway by inducing the expression of p53 and its downstream target genes, such as p21 and Bax. The p53 pathway is a tumor suppressor pathway that induces cell cycle arrest and apoptosis in response to DNA damage and other stresses. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one also inhibits the Akt/mTOR pathway by reducing the phosphorylation of Akt and mTOR. The Akt/mTOR pathway is a pro-survival pathway that promotes cell growth and proliferation. In addition, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one inhibits the activation of NF-kappaB by preventing the degradation of its inhibitor, IkappaB-alpha. NF-kappaB is a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one has been shown to have several biochemical and physiological effects in cells and animals. In cancer cells, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one also sensitizes cancer cells to chemotherapy and radiotherapy, which enhances the efficacy of these treatments. In macrophages and microglia, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one inhibits the production of pro-inflammatory cytokines, which reduces inflammation and tissue damage. In neurons, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one protects against oxidative stress and neuroinflammation, which preserves neuronal function and survival.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one in lab experiments include its potent anti-cancer, anti-inflammatory, and neuroprotective properties. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, the limitations of using 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one in lab experiments include its potential toxicity and side effects, which need to be carefully evaluated. In addition, the optimal dosage and administration route of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one for different diseases and conditions need to be determined.

Future Directions

There are several future directions for the research of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one. First, the molecular targets and downstream signaling pathways of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one need to be further elucidated to better understand its mechanism of action. Second, the efficacy and safety of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one in animal models and clinical trials need to be evaluated to determine its potential as a therapeutic agent. Third, the optimal dosage and administration route of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one for different diseases and conditions need to be determined. Fourth, the potential drug interactions and side effects of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one need to be carefully evaluated. Fifth, the development of novel derivatives and analogs of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one with improved potency and selectivity is an important direction for future research.

Synthesis Methods

The synthesis of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one involves the reaction of 3-fluorobenzaldehyde with methylamine, followed by the condensation with 7-hydroxy-8-methylcoumarin in the presence of acetic acid. The final product is obtained by the reduction of the intermediate compound with sodium borohydride. The purity and yield of the compound can be improved by further purification using column chromatography.

Scientific Research Applications

4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one has been studied for its potential therapeutic properties in various diseases. In cancer research, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In addition, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
In inflammation research, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and microglia. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one also inhibits the activation of NF-kappaB, a transcription factor that regulates the expression of pro-inflammatory genes. These anti-inflammatory properties of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one make it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
In neurodegenerative disorder research, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one has been shown to protect neurons from oxidative stress and neuroinflammation. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one also enhances neurogenesis and synaptic plasticity, which are important processes for learning and memory. These properties of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one make it a potential therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-[[(3-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c1-12-17(22)7-6-16-14(9-18(23)24-19(12)16)11-21(2)10-13-4-3-5-15(20)8-13/h3-9,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBCQGTUZVIDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN(C)CC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.